molecular formula C3H6INO B3430439 2-Iodo-n-methylacetamide CAS No. 83487-42-7

2-Iodo-n-methylacetamide

Cat. No.: B3430439
CAS No.: 83487-42-7
M. Wt: 198.99 g/mol
InChI Key: AQXWCZGHGXWGAL-UHFFFAOYSA-N
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Description

2-Iodo-n-methylacetamide is an organic compound with the molecular formula C3H6INO It is a derivative of acetamide, where one of the hydrogen atoms on the nitrogen is replaced by a methyl group and one of the hydrogen atoms on the carbon is replaced by an iodine atom

Biochemical Analysis

Biochemical Properties

n-Methyliodoacetamide plays a significant role in biochemical reactions, primarily through its interaction with thiol groups in proteins. It acts as an alkylating agent, modifying cysteine residues in proteins by forming S-carboxyamidomethylcysteine. This modification can inhibit the activity of enzymes that rely on free thiol groups for their catalytic function. For example, n-Methyliodoacetamide is known to inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) by modifying its active site cysteine residue . This interaction is crucial for studying the enzyme’s role in glycolysis and other metabolic pathways.

Cellular Effects

n-Methyliodoacetamide has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting glycolysis, leading to a decrease in cellular ATP levels. This inhibition is primarily due to the modification of GAPDH, a key enzyme in the glycolytic pathway . Additionally, n-Methyliodoacetamide can deplete cellular glutathione (GSH) levels, affecting the cell’s redox state and leading to oxidative stress. This compound also impacts cell signaling pathways and gene expression by modifying proteins involved in these processes.

Molecular Mechanism

The molecular mechanism of n-Methyliodoacetamide involves its ability to form covalent bonds with thiol groups in proteins. This alkylation reaction results in the modification of cysteine residues, leading to the inhibition or activation of enzyme activity. For instance, the inhibition of GAPDH by n-Methyliodoacetamide occurs through the formation of a covalent bond with the enzyme’s active site cysteine . This modification prevents the enzyme from participating in glycolysis, thereby reducing ATP production and affecting cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of n-Methyliodoacetamide can change over time. The compound’s stability and degradation are important factors to consider. n-Methyliodoacetamide is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and moisture. Long-term exposure to n-Methyliodoacetamide can lead to sustained inhibition of glycolysis and depletion of GSH levels, resulting in prolonged oxidative stress and potential cell death .

Dosage Effects in Animal Models

The effects of n-Methyliodoacetamide vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, n-Methyliodoacetamide can lead to widespread inhibition of thiol-containing enzymes, resulting in severe metabolic disturbances and potential toxicity. Studies have shown that high doses of n-Methyliodoacetamide can cause liver and kidney damage in animal models, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

n-Methyliodoacetamide is involved in several metabolic pathways, primarily through its interaction with thiol-containing enzymes. By inhibiting GAPDH, n-Methyliodoacetamide disrupts the glycolytic pathway, leading to a decrease in ATP production and an accumulation of upstream metabolites . This disruption can affect other metabolic pathways that rely on glycolysis for energy production, such as the pentose phosphate pathway and the tricarboxylic acid cycle.

Transport and Distribution

Within cells, n-Methyliodoacetamide is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. For example, n-Methyliodoacetamide can accumulate in the cytoplasm, where it interacts with cytosolic enzymes and proteins . Its distribution within tissues can also vary, depending on factors such as blood flow and tissue permeability.

Subcellular Localization

n-Methyliodoacetamide primarily localizes to the cytoplasm, where it exerts its effects on thiol-containing enzymes and proteins. The compound can also be found in other subcellular compartments, such as the mitochondria and the endoplasmic reticulum, depending on its interactions with specific targeting signals and post-translational modifications . The subcellular localization of n-Methyliodoacetamide is crucial for understanding its role in cellular metabolism and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-n-methylacetamide can be synthesized through the iodination of n-methylacetamide. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as sodium hypochlorite or hydrogen peroxide, in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective iodination of the acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where n-methylacetamide is reacted with iodine and an oxidizing agent in a reactor. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-n-methylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The compound can be reduced to n-methylacetamide using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Substitution: Formation of n-methylacetamide derivatives.

    Reduction: Formation of n-methylacetamide.

    Oxidation: Formation of n-methylacetamide or acetic acid derivatives.

Scientific Research Applications

2-Iodo-n-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    N-methylacetamide: Lacks the iodine atom, making it less reactive in substitution reactions.

    2-Iodoacetamide: Similar structure but without the methyl group on the nitrogen, affecting its chemical properties and reactivity.

    N,N-dimethylacetamide: Contains two methyl groups on the nitrogen, altering its solubility and reactivity compared to 2-Iodo-n-methylacetamide.

Uniqueness

This compound is unique due to the presence of both the iodine atom and the methyl group, which confer distinct chemical properties and reactivity. The iodine atom makes it a versatile intermediate for further chemical modifications, while the methyl group enhances its stability and solubility in organic solvents.

Properties

IUPAC Name

2-iodo-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6INO/c1-5-3(6)2-4/h2H2,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXWCZGHGXWGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83487-42-7
Record name 2-iodo-N-methylacetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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